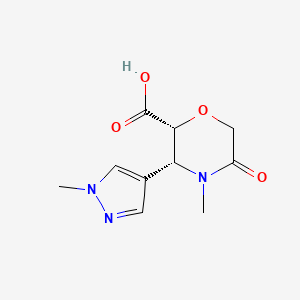
(R,S)-Epoxy Leucine Carfilzomib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,S)-Epoxy Leucine Carfilzomib is a synthetic tetrapeptide epoxyketone and a potent proteasome inhibitor. It is primarily used as an antineoplastic agent for the treatment of multiple myeloma, a type of blood cancer. Carfilzomib works by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome, thereby inhibiting its proteolytic activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Epoxy Leucine Carfilzomib involves multiple steps, starting from simple amino acid derivatives. The key steps include the formation of the epoxyketone moiety and the coupling of peptide fragments. The reaction conditions typically involve the use of protecting groups, coupling reagents, and purification techniques such as chromatography .
Industrial Production Methods
Industrial production of Carfilzomib follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated peptide synthesizers, high-throughput purification systems, and stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(R,S)-Epoxy Leucine Carfilzomib undergoes various chemical reactions, including:
Oxidation: The epoxyketone moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the epoxyketone group.
Substitution: The compound can undergo nucleophilic substitution reactions at specific sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation of the epoxyketone moiety can lead to the formation of a ketone derivative, while reduction can yield an alcohol derivative .
Wissenschaftliche Forschungsanwendungen
(R,S)-Epoxy Leucine Carfilzomib has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study proteasome inhibition and peptide synthesis.
Biology: Employed in research on protein degradation pathways and cellular stress responses.
Medicine: Investigated for its therapeutic potential in treating various cancers and neurodegenerative diseases.
Industry: Utilized in the development of new proteasome inhibitors and related pharmaceuticals
Wirkmechanismus
Carfilzomib exerts its effects by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome. This binding inhibits the proteasome’s proteolytic activity, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells. The molecular targets include the chymotrypsin-like activity of the proteasome, which is crucial for protein degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bortezomib: Another proteasome inhibitor used in the treatment of multiple myeloma.
Ixazomib: An oral proteasome inhibitor with similar applications.
Oprozomib: A proteasome inhibitor under investigation for its therapeutic potential
Uniqueness
Carfilzomib is unique due to its irreversible binding mechanism, which provides more sustained proteasome inhibition compared to reversible inhibitors like Bortezomib. This results in a different efficacy and safety profile, making Carfilzomib a valuable option for patients who have developed resistance to other proteasome inhibitors .
Eigenschaften
Molekularformel |
C40H57N5O7 |
|---|---|
Molekulargewicht |
719.9 g/mol |
IUPAC-Name |
(2R)-4-methyl-N-[(2S)-1-[[4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32?,33-,34+,40+/m1/s1 |
InChI-Schlüssel |
BLMPQMFVWMYDKT-NYUUURFWSA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)[C@@]2(CO2)C)NC(=O)[C@@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Kanonische SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13434200.png)
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13434207.png)
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde](/img/structure/B13434217.png)
![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]-1-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]piperidin-4-one](/img/structure/B13434231.png)


![N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine](/img/structure/B13434244.png)
![2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13434246.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13434262.png)


![1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid](/img/structure/B13434275.png)

